3-[(Chlorosulfonyl)(methyl)amino]butanenitrile
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Overview
Description
3-[(Chlorosulfonyl)(methyl)amino]butanenitrile is an organic compound with the molecular formula C5H9ClN2O2S and a molecular weight of 196.66 g/mol . This compound is characterized by the presence of a chlorosulfonyl group, a methylamino group, and a butanenitrile backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a butanenitrile derivative with chlorosulfonyl isocyanate in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.
Chemical Reactions Analysis
3-[(Chlorosulfonyl)(methyl)amino]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or primary amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(Chlorosulfonyl)(methyl)amino]butanenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modify the function of proteins, thereby exerting its effects .
Comparison with Similar Compounds
3-[(Chlorosulfonyl)(methyl)amino]butanenitrile can be compared with other similar compounds, such as:
3-[(Chlorosulfonyl)(methyl)amino]propanenitrile: This compound has a similar structure but with a propanenitrile backbone instead of butanenitrile.
3-[(Chlorosulfonyl)(methyl)amino]pentanenitrile: This compound has a pentanenitrile backbone, making it slightly larger than this compound.
The uniqueness of this compound lies in its specific reactivity and the balance between its functional groups, which makes it suitable for a variety of applications .
Properties
IUPAC Name |
N-(1-cyanopropan-2-yl)-N-methylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2S/c1-5(3-4-7)8(2)11(6,9)10/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUWYOJXUGEQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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